molecular formula C11H9NO B14916611 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B14916611
M. Wt: 171.19 g/mol
InChI Key: NNPUDIUHWHCYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a fused pyrroloquinoline system. The presence of multiple reaction centers in this molecule allows it to interact with various pharmacophores, making it a versatile intermediate in the synthesis of biologically active substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours. This reaction yields the desired compound in good yields . Another method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with DMAD to produce the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. For instance, in anticoagulant applications, the compound inhibits blood coagulation factors Xa and XIa. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, thereby preventing the conversion of prothrombin to thrombin and subsequent clot formation .

Comparison with Similar Compounds

Comparison: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its multiple reaction centers, allowing for diverse chemical modifications. This makes it more versatile compared to its analogs, which may have fewer reactive sites. Additionally, its derivatives have shown better biological activity in comparison to unsaturated analogs .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-11-one

InChI

InChI=1S/C11H9NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3,6-7H,4-5H2

InChI Key

NNPUDIUHWHCYRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C=CC3=C2C1=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.